4-Methyl-2-phenylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-8-13-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDYCASQPGXSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309828 | |
| Record name | 4-Methyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21532-10-5 | |
| Record name | 4-Methyl-2-phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21532-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 4 Methyl 2 Phenylmorpholine
Established Synthetic Routes for 4-Methyl-2-phenylmorpholine and Related Phenylmorpholines
Traditional synthetic strategies for 2-phenylmorpholine (B1329631) derivatives often involve multi-step sequences that build the heterocyclic ring from acyclic precursors. A common and well-documented approach is the reaction of a substituted 2-bromo-1-phenylpropan-1-one with an amino alcohol, followed by reduction and cyclization. This general strategy can be adapted to produce a variety of analogs, including positional isomers of methylphenmetrazine. nih.govdrugsandalcohol.ie
The synthesis of phenylmorpholines typically begins with a substituted propiophenone (B1677668). For instance, in a documented synthesis of a positional isomer, 4-methylphenmetrazine, the precursor is 4-methylpropiophenone. nih.gov The general pathway involves bromination of the propiophenone to create an α-bromoketone, which is a key intermediate. nih.gov This intermediate is then reacted with an amino alcohol, such as ethanolamine (B43304), to form an amino ketone, which undergoes cyclization. nih.govsmolecule.com The final steps involve reduction and acid-catalyzed ring closure to yield the desired phenylmorpholine structure. nih.gov
A representative synthesis for a related compound involves the following key steps and conditions: nih.gov
Bromination: The starting methylpropiophenone is brominated to yield a 2-bromo-1-(methylphenyl)propan-1-one.
Amination: The resulting α-bromoketone is reacted with ethanolamine in the presence of a base like N,N-diisopropylethylamine. This step leads to the formation of a key intermediate, 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl-)propan-1-one.
Reduction: The ketone group in the intermediate is reduced to a hydroxyl group using a reducing agent such as sodium borohydride.
Cyclization: The final morpholine (B109124) ring is formed through dehydration and cyclization, a reaction that is typically promoted by treatment with concentrated sulfuric acid.
The table below summarizes the precursors and reagents commonly employed in this established synthetic route. nih.gov
| Step | Precursor/Intermediate | Key Reagents | Product |
| 1. Bromination | 4-methylpropiophenone | Bromine | 2-bromo-1-(4-methylphenyl)propan-1-one |
| 2. Amination | 2-bromo-1-(4-methylphenyl)propan-1-one | Ethanolamine, N,N-diisopropylethylamine | 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one |
| 3. Reduction | 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one | Sodium borohydride | 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol |
| 4. Cyclization | 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol | Concentrated Sulfuric Acid | 3-methyl-2-(4-methylphenyl)morpholine |
The synthesis of this compound and its analogs presents significant stereochemical considerations. The structure contains two chiral centers, which means that four stereoisomers are possible, existing as two pairs of enantiomers (cis and trans racemates). nih.gov The relative orientation of the substituents at the C2 (phenyl group) and C3 or C5/C6 (methyl group, depending on the isomer) positions of the morpholine ring is determined during the synthesis.
Stereoselectivity: The reduction of the ketone intermediate and the subsequent cyclization are critical steps where stereochemistry is established. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio (cis/trans) of the final product. For example, the synthesis of phenmetrazine analogs yields both cis and trans isomers, which can often be separated chromatographically. nih.gov The relative stereochemistry of related compounds like phendimetrazine (B1196318) has been a subject of study to understand their chemical properties. nih.gov Stereoselective synthesis methods, such as copper-promoted oxyamination of alkenes, have been developed for morpholine derivatives, offering a high degree of control over the diastereoselectivity of the product. nih.gov
Regioselectivity: Regioselectivity is crucial during the initial functionalization of the starting materials and the ring-closing step. In the established route starting from a substituted propiophenone, the position of the methyl group on the phenyl ring (ortho, meta, or para) dictates the final substitution pattern of the product, as seen in the synthesis of 2-, 3-, and 4-methylphenmetrazine isomers. nih.gov The cyclization step must selectively form the six-membered morpholine ring over other potential side reactions. The use of concentrated sulfuric acid effectively catalyzes the intramolecular dehydration to form the desired heterocyclic system. nih.gov
Optimizing reaction parameters is essential for maximizing the yield and purity of the target compound while minimizing byproducts. Key parameters that are often tuned include temperature, reaction time, catalyst choice, and stoichiometry of reagents. journalirjpac.com
In the synthesis of phenylmorpholine analogs, it has been observed that the choice of reagents can significantly impact the outcome. For example, in the synthesis of 2-methylphenmetrazine, an alternative protocol using N-methyl-2-pyrrolidone instead of N,N-diisopropylethylamine was developed to achieve sufficient yields for characterization, demonstrating how solvent and base selection can be critical. nih.gov
A general workflow for optimizing an organic synthesis involves a systematic approach: nih.gov
Design of Experiments (DOE): Carefully planning experiments to investigate the effects of multiple variables simultaneously.
Reaction Execution: Performing the reactions under the conditions defined by the DOE.
Data Collection and Analysis: Using analytical techniques like HPLC or GC to determine yield and purity.
Prediction and Validation: Using the data to predict optimal conditions and validating these predictions experimentally.
For the synthesis of this compound, optimization would likely focus on the cyclization step, adjusting acid concentration and temperature to improve the efficiency of ring closure and reduce the formation of polymeric or decomposition products. Purification is also a key consideration, with techniques like preparative thin-layer chromatography (TLC) or the formation of crystalline salts (e.g., fumarate (B1241708) salts) being used to isolate the final product with high purity. nih.gov
Novel Approaches in this compound Synthesis
Modern synthetic chemistry is increasingly focused on developing novel methodologies that are more efficient, sustainable, and versatile. These approaches aim to reduce step counts, minimize waste, and provide access to a wider range of chemical diversity.
Green chemistry principles are being integrated into pharmaceutical synthesis to reduce environmental impact. mdpi.com This involves the use of safer solvents, renewable starting materials, and catalytic processes to improve atom economy. mdpi.comajgreenchem.com
Catalytic Methods: The development of new catalytic systems is a cornerstone of modern synthesis. For the synthesis of related heterocyclic compounds, various catalytic methods have been explored. For instance, the synthesis of methylpyridines has been achieved using heterogeneous catalysts, demonstrating the potential for creating more sustainable and reusable catalytic systems. semanticscholar.org In the context of morpholine synthesis, copper-catalyzed reactions have been shown to be effective for stereoselective synthesis. nih.gov
Green Chemistry Principles: A significant advancement in the green synthesis of morpholines involves replacing traditional, often harsh, reagents. One reported protocol utilizes ethylene (B1197577) sulfate (B86663) with a base like potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.orgnih.gov This method is described as a high-yielding, one or two-step, redox-neutral process that offers environmental and safety benefits over traditional methods that might use reagents like chloroacetyl chloride followed by hydride reduction. chemrxiv.org Other green approaches include the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity under mild conditions, and solvent-free reaction conditions. mdpi.com
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, and multicomponent reactions (MCRs), where three or more reactants combine in one step, represent highly efficient synthetic strategies. nih.gov
Multicomponent Reactions (MCRs): MCRs are particularly valuable as they allow for the rapid construction of complex molecules from simple starting materials, offering advantages in terms of efficiency, atom economy, and synthetic convergency. nih.govrsc.org While a specific MCR for this compound is not prominently documented, the strategy has been successfully applied to the synthesis of other substituted morpholine derivatives. nih.gov For example, an efficient synthesis of 2,2,6-trisubstituted morpholines has been described involving a multicomponent process mixing epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin. nih.gov Such strategies are central to modern drug discovery and could be adapted for the synthesis of phenylmorpholine libraries.
Cascade Reactions: These reactions streamline synthetic sequences by combining multiple transformations into a single operation. The synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals, often benefits from cascade approaches. The development of cascade or domino reactions for the synthesis of azafluoranthenes, another class of polycyclic aromatic compounds, highlights the power of this strategy to sequentially form multiple new bonds and rings in a single step. mdpi.com Applying this logic to this compound could involve designing a starting material that, under specific catalytic conditions, undergoes a series of intramolecular reactions to form the target morpholine ring in one pot.
Synthesis of Structural Analogs and Derivatives of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs and derivatives. These modifications are typically aimed at exploring structure-activity relationships (SAR) by altering the compound's steric, electronic, and lipophilic properties. Key strategies involve the modification of the phenyl moiety, alterations to the morpholine ring system, and variations in the N-substituent, as well as the synthesis of specific stereoisomers.
Modification of the Phenyl Moiety
Substitution on the phenyl ring is a common strategy to modulate the pharmacological profile of 2-phenylmorpholine derivatives. Various analogs have been synthesized with substituents at the ortho-, meta-, and para-positions of the phenyl group.
The synthesis of such analogs often starts from a substituted propiophenone. For instance, the synthesis of 4-methylphenmetrazine (4-MPM), a structural analog of this compound with an additional methyl group on the morpholine ring, begins with 4-methylpropiophenone. nih.gov The general synthetic route involves the bromination of the substituted propiophenone to yield an α-bromoketone. nih.gov This intermediate is then reacted with an appropriate amino alcohol, such as ethanolamine, to form a hydroxyaminoketone, which undergoes cyclization to form the desired substituted 2-phenylmorpholine ring. nih.govnih.gov Concentrated sulfuric acid is often used to facilitate the final ring closure. nih.gov
This methodology has been successfully applied to create a variety of phenyl-substituted analogs, including fluoro- and methyl-substituted derivatives. nih.govresearchgate.net For example, 2-(3-fluorophenyl)-3-methylmorpholine (3-FPM) and its positional isomers, 2-FPM and 4-FPM, have been synthesized and characterized. researchgate.netljmu.ac.uk Similarly, the positional isomers of methylphenmetrazine (2-MPM, 3-MPM, and 4-MPM) have been prepared using the corresponding methylpropiophenone starting materials. nih.govdrugsandalcohol.ie
Research has also explored a wider range of substituents on the phenyl ring. A patent by Blough et al. describes the synthesis of numerous phenylmorpholine analogs with various substitutions on the phenyl ring, highlighting the versatility of these synthetic approaches. google.com The replacement of a chloro group with a fluoro group or a bromo group has been shown to significantly alter the potency of these compounds as monoamine uptake inhibitors. core.ac.uk
Table 1: Examples of Phenyl-Substituted 2-Phenylmorpholine Analogs Note: The core structure for these examples is 3-methyl-2-phenylmorpholine (Phenmetrazine), but the synthetic principles are applicable to the this compound scaffold.
| Compound Name | Phenyl Substitution | Reference |
| 3-Fluorophenmetrazine (B1651833) (3-FPM) | 3-Fluoro | nih.gov |
| 4-Fluorophenmetrazine (4-FPM) | 4-Fluoro | nih.gov |
| 3-Methylphenmetrazine (3-MPM) | 3-Methyl | nih.gov |
| 4-Methylphenmetrazine (4-MPM) | 4-Methyl | nih.gov |
| 3-Chlorophenmetrazine | 3-Chloro | wikipedia.org |
Alterations to the Morpholine Ring System
Modifications to the morpholine ring itself, through the introduction of alkyl groups, provide another avenue for creating structural analogs. These alterations can influence the conformation of the ring and its interaction with biological targets.
The synthesis of C-alkylated morpholine rings can be achieved by using substituted amino alcohol precursors. For example, the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues utilizes a precursor that leads to the formation of a morpholine ring with three methyl groups. nih.gov The synthetic process involves the reduction of a keto intermediate to a diastereomeric diol, followed by cyclization with sulfuric acid to form the morpholine ring. nih.gov This cyclization typically yields the thermodynamically more stable trans isomer. nih.gov
Various derivatives with methyl groups at different positions on the morpholine ring have been documented, such as:
3-methyl-2-phenylmorpholine (Phenmetrazine) wikipedia.org
5-methyl-2-phenylmorpholine (Isophenmetrazine) wikipedia.org
3,5-dimethyl-2-phenylmorpholine wikipedia.org
3,6-dimethyl-2-phenylmorpholine wikipedia.org
5,5-dimethyl-2-phenylmorpholine wikipedia.org
Table 2: Examples of Morpholine Ring-Substituted Analogs
| Compound Name | Morpholine Ring Substitution | Reference |
| Phenmetrazine | 3-Methyl | wikipedia.org |
| Phendimetrazine | 3,4-Dimethyl | wikipedia.org |
| Isophenmetrazine | 5-Methyl | wikipedia.org |
| G-130 | 5,5-Dimethyl | wikipedia.org |
| PDM-35 | 3,5-Dimethyl | wikipedia.org |
N-Substitution and Stereoisomeric Modifications
The nitrogen atom of the morpholine ring is a key site for derivatization, allowing for the introduction of various alkyl or other functional groups. These N-substitutions can significantly impact the compound's properties.
N-alkylation is commonly achieved through standard synthetic methods. N-methylation can be performed using reagents like methyl iodide in a suitable solvent such as dimethylformamide. nih.gov For the introduction of larger alkyl groups, reductive alkylation is a widely used technique. nih.gov This method involves reacting the secondary amine precursor with an aldehyde (e.g., acetaldehyde (B116499) for N-ethylation, propionaldehyde (B47417) for N-propylation) in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov This approach has been used to synthesize N-ethyl and N-propyl analogues of 2-phenylmorpholine derivatives. core.ac.uknih.gov Phendimetrazine, the N-methyl analog of phenmetrazine, is a well-known example of an N-substituted derivative. wikipedia.org
The synthesis of specific stereoisomers is crucial, as different enantiomers and diastereomers can exhibit distinct pharmacological activities. Each chiral center in the molecule can double the number of possible stereoisomers. For a compound like 3-methyl-2-phenylmorpholine, with two chiral centers, there are four possible stereoisomers, which exist as two racemic mixtures (cis and trans). nih.gov
The production of enantiomerically pure compounds can be achieved by using optically active starting materials. For example, the synthesis of optically active phenylmorpholines can be controlled by the stereochemistry of the methyl group alpha to the nitrogen in the amino alcohol precursor. nih.gov The cyclization step then proceeds to form the thermodynamically stable trans isomer, preserving the optical activity. nih.gov This allows for the targeted synthesis of specific enantiomers, such as the (S,S) and (R,R) isomers, which have been shown to have different potencies. nih.gov
Table 3: Examples of N-Substituted and Stereoisomeric Analogs
| Compound Name/Description | Key Modification | Reference |
| Phendimetrazine | N-Methyl | wikipedia.org |
| N-Ethyl-2-phenylmorpholine analog | N-Ethyl | nih.gov |
| N-Propyl-2-phenylmorpholine analog | N-Propyl | nih.gov |
| (S,S)- and (R,R)-isomers | Specific Enantiomers | nih.gov |
| cis- and trans-isomers | Diastereomers | nih.gov |
Advanced Analytical Characterization Techniques for 4 Methyl 2 Phenylmorpholine
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. These methods provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement. taylorandfrancis.commdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. It provides data on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. nih.gov
For 4-Methyl-2-phenylmorpholine, ¹H and ¹³C NMR are the most relevant techniques. ¹H NMR spectroscopy would reveal the number of distinct proton types and their neighboring environments. The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the diastereotopic protons of the morpholine (B109124) ring, and the singlet for the N-methyl group. nih.govresearchgate.net
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum would display distinct signals for the carbons of the phenyl ring, the morpholine ring, and the N-methyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov
While ¹⁹F NMR is a powerful tool for fluorinated compounds, it is not directly applicable to this compound unless a fluorinated analog is being studied.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 7.2 - 7.5 (multiplet) | 125 - 140 |
| Morpholine Protons (CH₂) | 2.5 - 4.5 (complex multiplets) | 50 - 75 |
| Morpholine Proton (CH-Ph) | ~4.5 (multiplet) | ~80 |
| N-Methyl Protons (CH₃) | ~2.3 (singlet) | ~45 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by measuring the vibrations of its chemical bonds. nih.govresearchgate.net These two techniques are often complementary; bonds with strong dipole moment changes are strong in the IR spectrum, while bonds with changes in polarizability are strong in the Raman spectrum. thermofisher.com
For this compound, FT-IR and Raman spectra would exhibit characteristic bands confirming its key structural features. These include the aromatic C-H and C=C stretching vibrations of the phenyl ring, the aliphatic C-H stretching of the morpholine and methyl groups, and the C-O-C and C-N stretching vibrations of the morpholine heterocycle. nih.gov
Table 2: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2800 - 3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| C-O-C Asymmetric Stretch | 1070 - 1150 | FT-IR |
| C-N Stretch | 1020 - 1250 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). mdpi.comnih.gov For this compound (C₁₁H₁₅NO), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The calculated monoisotopic mass is 177.115364.
Furthermore, fragmentation patterns observed in the mass spectrum, often generated by techniques like collision-induced dissociation (CID), provide valuable structural information. Common fragmentation pathways for related phenylmorpholine structures involve the cleavage of the morpholine ring and the loss of the phenyl group. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Calculated Exact Mass [M+H]⁺ | 178.12264 |
| Common Fragment Ions (m/z) | Fragments corresponding to the phenyl group, tropylium ion, and various cleavages of the N-methylated morpholine ring. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a set of laboratory techniques used for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for isolating it from reaction byproducts or isomers. nih.govsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.com
Satisfactory separation of phenylmorpholine analogs has been achieved using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govsielc.com Detection is commonly performed using a photodiode array (PDA) detector, set to a wavelength where the phenyl group exhibits strong UV absorbance. The retention time is characteristic of the compound under specific conditions, and the peak area can be used to determine its purity.
Table 4: Example HPLC Parameters for Analysis of Phenylmorpholine Analogs
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and water with a buffer (e.g., ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at ~254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a definitive technique for identifying volatile and semi-volatile compounds. jocpr.comjppres.com It is widely used in forensic analysis of psychoactive substances, including derivatives of phenmetrazine. nih.govnih.gov
In GC-MS analysis, the compound is vaporized and separated on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrometer generates a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint. swgdrug.org The electron ionization (EI) mass spectrum for this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the morpholine ring and phenyl group. nih.gov
Table 5: Typical GC-MS Parameters and Expected Fragments for Phenylmorpholine Analogs
| Parameter | Condition |
| GC | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C |
| MS | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 30 - 550 amu |
| Expected Major Fragments (m/z) | Molecular Ion (M⁺), [M-CH₃]⁺, and fragments characteristic of the phenylmorpholine core. |
Chiral Separations (e.g., SFC) for Enantiomers
The separation of enantiomers is a critical aspect of pharmaceutical and forensic analysis, as different stereoisomers of a compound can exhibit distinct pharmacological and toxicological profiles. For chiral molecules like this compound, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for enantioselective separation. chromedia.orgsphinxsai.comchromatographyonline.com
SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.comtwistingmemoirs.com This fluid is maintained above its critical temperature and pressure, endowing it with unique properties: a liquid-like density for solvating analytes and a gas-like low viscosity and high diffusivity. nih.gov These characteristics lead to significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster separations, reduced back pressure, and shorter column equilibration times. chromatographyonline.comnih.gov Consequently, SFC allows for higher mobile phase velocities without a significant loss of separation efficiency, increasing sample throughput. nih.gov
The success of chiral SFC separations is highly dependent on the choice of the Chiral Stationary Phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are the most widely used and have a high success rate for resolving a broad range of racemic compounds. chromedia.orguva.es The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Method development in chiral SFC often involves a systematic screening of various CSPs and organic modifiers (co-solvents) like methanol or ethanol, which are added to the CO₂ to increase its solvating power for polar molecules. chromedia.org The use of supercritical CO₂ as the main mobile phase component makes SFC a "green" analytical technique, as it significantly reduces the consumption of organic solvents compared to HPLC. twistingmemoirs.comnih.gov Given its efficiency and environmental benefits, SFC is an exemplary technique for the enantioseparation of phenmetrazine analogs like this compound. sphinxsai.com
| Parameter | Typical Conditions/Options |
|---|---|
| Columns (CSPs) | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) |
| Mobile Phase | Supercritical CO₂ with an organic modifier |
| Common Modifiers | Methanol, Ethanol, Isopropanol |
| Screening Mode | Gradient or Isocratic elution |
| Detection | UV, Mass Spectrometry (MS) |
| Back Pressure | Typically 100-200 bar |
| Temperature | Often between 30-40°C |
Application of Advanced Analytical Techniques for Trace Analysis and Forensic Identification
The emergence of new psychoactive substances (NPS) on the recreational drug market presents significant challenges for forensic and toxicological laboratories. nih.govnih.gov this compound (also known as 4-methylphenmetrazine or 4-MPM) has been identified as one such NPS, often sold as a "research chemical" online. nih.govljmu.ac.uk Its structural similarity to the parent compound phenmetrazine and its positional isomers, 2-methylphenmetrazine (2-MPM) and 3-methylphenmetrazine (3-MPM), complicates its unequivocal identification in forensic casework. nih.gov
Advanced analytical platforms employing a combination of chromatographic and spectroscopic techniques are essential for the trace analysis and unambiguous identification of 4-MPM and for differentiating it from its isomers. nih.govljmu.ac.uk The presence of positional isomers is a particular challenge for forensic scientists, as these compounds may have similar mass spectra, making their distinction by mass spectrometry alone difficult. nih.gov Therefore, a combination of methods is required for definitive characterization.
Comprehensive studies on vendor samples sold as 4-MPM have utilized a suite of analytical techniques to confirm the identity and purity of the substance. nih.govnih.gov These characterizations are crucial for building spectral libraries and reference standards for forensic laboratories. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental for separating the compound from complex mixtures and obtaining preliminary structural information. High-resolution mass spectrometry (HR-MS) provides accurate mass data, which aids in determining the elemental composition. Furthermore, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are employed to elucidate the precise molecular structure and confirm the position of the methyl group on the phenyl ring, which is the key feature distinguishing 4-MPM from its ortho- and meta-isomers. nih.gov X-ray crystallography has also been used to confirm the trans-configuration of the substituents on the morpholine ring in vendor samples. nih.gov
| Technique | Application in Forensic Analysis |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and mass-based identification of the compound and potential impurities. |
| Liquid Chromatography-High Resolution-Mass Spectrometry (LC-HR-MS) | Provides accurate mass measurements for elemental composition determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation, crucial for distinguishing between positional isomers (2-, 3-, and 4-MPM). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information on functional groups, creating a characteristic "fingerprint" of the molecule. |
| X-ray Crystallography | Confirms the solid-state structure and stereochemistry of the molecule. |
Molecular and Pharmacological Research of 4 Methyl 2 Phenylmorpholine
Investigation of Molecular Targets and Binding Interactions
In Vitro Receptor Binding Assays
Comprehensive in vitro receptor binding assays are crucial for characterizing the molecular targets of a novel compound and predicting its potential pharmacological effects. This involves screening the compound against a wide panel of known receptors, including various subtypes of adrenergic, dopaminergic, serotonergic, and other neurotransmitter receptors. For 4-Methyl-2-phenylmorpholine, a detailed receptorome screening to determine its binding affinities (Kᵢ values) across a broad range of central nervous system receptors has not been reported in the peer-reviewed scientific literature. While research has focused on its interaction with monoamine transporters, its affinity for other receptor types remains uncharacterized.
Enzyme Inhibition Studies (e.g., monoamine oxidase)
Enzymes such as monoamine oxidase (MAO) are significant targets for many psychoactive compounds, as inhibition of MAO can lead to increased synaptic concentrations of monoamine neurotransmitters. There are two main isoforms of this enzyme, MAO-A and MAO-B. To date, studies specifically investigating the inhibitory activity of this compound against either MAO-A or MAO-B have not been published. Therefore, its potential to act as an inhibitor of these key enzymes is currently unknown. In functional assays studying monoamine release, the non-selective MAO inhibitor pargyline (B1678468) was used to prevent the enzymatic breakdown of neurotransmitters, a standard procedure that does not, however, shed light on the intrinsic activity of this compound at MAO enzymes. nih.gov
Preclinical Pharmacological Evaluation of this compound and its Analogs
Monoamine Transporter (DAT, NET, SERT) Activity: Uptake Inhibition and Substrate-Type Release Mechanisms
The primary mechanism of action for many psychostimulant compounds involves the modulation of monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Research on this compound (4-MPM) has focused on its ability to both inhibit the reuptake of neurotransmitters and to act as a substrate-type releaser, triggering reverse transport of monoamines.
In vitro studies have demonstrated that this compound is an efficacious uptake blocker at all three monoamine transporters. nih.gov It displays a notable potency, particularly at the dopamine and serotonin transporters. Compared to its structural analog, 2-methylphenmetrazine (2-MPM), 4-MPM is approximately 3.5 times more potent at inhibiting dopamine uptake. nih.gov Furthermore, its potency at SERT is nearly ten times greater than that of 2-MPM and the parent compound, phenmetrazine. nih.gov
Beyond simply blocking uptake, this compound also functions as a substrate-type releaser at these transporters. This dual action is a common characteristic of amphetamine-like stimulants. The compound induces the efflux of dopamine, norepinephrine, and serotonin from presynaptic terminals. Its releasing activity is most potent at NET, followed by DAT, and then SERT. This pharmacological profile, particularly its significant activity as a serotonin releaser, suggests that its effects may be comparable to entactogens like MDMA, in addition to exhibiting classic stimulant properties. nih.govnih.gov
| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) |
|---|---|---|---|
| This compound (4-MPM) | 1.93 | 2.59 | 1.28 |
| Phenmetrazine | 2.50 | 1.20 | 12.5 |
| 2-Methylphenmetrazine (2-MPM) | 6.74 | 2.92 | 11.3 |
| 3-Methylphenmetrazine (3-MPM) | >50 | 5.20 | >50 |
| Compound | DAT EC₅₀ (μM) | NET EC₅₀ (μM) | SERT EC₅₀ (μM) |
|---|---|---|---|
| This compound (4-MPM) | 0.68 | 0.17 | 0.89 |
| Phenmetrazine | 0.31 | 0.15 | >10 |
| 2-Methylphenmetrazine (2-MPM) | 0.47 | 0.14 | >10 |
| 3-Methylphenmetrazine (3-MPM) | >10 | 0.27 | >10 |
Cellular Assays for Functional Activity (e.g., HEK293 cells, rat brain synaptosomes)
The functional activity of this compound at monoamine transporters has been elucidated using established cellular assay systems. The primary model for these investigations has been in vitro transporter assays utilizing rat brain synaptosomes. nih.govnih.gov Synaptosomes are isolated, resealed nerve terminals that retain functional transporters, making them an excellent ex vivo system for studying both neurotransmitter uptake and release.
In these assays, brain tissue rich in specific transporters is used—for instance, caudate tissue for DAT assays, and forebrain tissue for NET and SERT assays. nih.gov The ability of this compound to inhibit the uptake of radiolabeled substrates (like [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into the synaptosomes is measured to determine its uptake inhibition potency (IC₅₀ values). nih.gov Similarly, its capacity to induce the release of pre-loaded radiolabeled substrates from the synaptosomes is quantified to determine its efficacy and potency as a releasing agent (EC₅₀ values). nih.gov While studies on related compounds like fluorophenmetrazine isomers have utilized human embryonic kidney 293 (HEK293) cells stably expressing the human monoamine transporters, the specific published data for this compound relies on the rat brain synaptosome model. researchgate.net
Neurochemical Studies on Monoamine Levels in Animal Models (e.g., rodents)
To understand the real-time neurochemical effects of a compound within the living brain, in vivo techniques such as microdialysis in rodent models are employed. This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions following drug administration. Despite the detailed in vitro characterization of this compound's effects on monoamine transporters, there is currently a lack of published scientific studies that have utilized in vivo microdialysis to measure its direct impact on dopamine, norepinephrine, and serotonin concentrations in the brains of animal models. Such studies would be essential to confirm that the potent in vitro activity on transporter uptake and release translates to significant alterations in synaptic monoamine levels in vivo.
Structure-Activity Relationships (SAR) of this compound Derivatives
The pharmacological profile of this compound and its derivatives is intricately linked to their three-dimensional structure. The arrangement of atoms and the nature of substituent groups on both the phenyl and morpholine (B109124) rings play a crucial role in determining the compound's affinity and efficacy at monoamine transporters.
Impact of Substituents on Phenyl Ring on Pharmacological Profile
Substitutions on the phenyl ring of the 2-phenylmorpholine (B1329631) scaffold significantly influence the pharmacological activity, particularly the potency at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
The position of a methyl group on the phenyl ring, for instance, leads to distinct pharmacological profiles. A comparative study of methylphenmetrazine (MPM) positional isomers revealed that 4-methylphenmetrazine (4-MPM) is approximately 3.5 times more potent at DAT than 2-methylphenmetrazine (2-MPM). nih.gov While phenmetrazine, 2-MPM, and 4-MPM are effective uptake blockers at DAT, NET, and SERT, 3-MPM shows considerably weaker activity at DAT and SERT. nih.gov Generally, the addition of a methyl group to the phenyl ring tends to increase potency at SERT. nih.gov The pharmacological data suggests that while 2-MPM and 3-MPM are likely to have stimulant properties similar to phenmetrazine, 4-MPM may exhibit entactogen-like properties, more akin to MDMA. nih.govresearchgate.net
Halogen substitution on the phenyl ring also modulates activity. For example, replacement of a chloro group with a fluoro group in a related 2-(substituted phenyl)-3,5,5-trimethylmorpholine series resulted in a 3.7- and 3.2-fold increase in potency for the inhibition of dopamine and norepinephrine uptake, respectively, but a 12-fold decrease in potency for serotonin uptake inhibition. nih.gov An arylbromo analog in the same series was found to be 5-fold more potent than the chloro analog at DAT, while having similar potency for NET and 5HT uptake inhibition. nih.gov
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
|---|---|---|---|
| Phenmetrazine | - | - | - |
| 2-MPM | 6.74 | - | - |
| 3-MPM | Weak | - | Weak |
| 4-MPM | 1.93 | - | - |
Influence of Morpholine Ring Substitutions and Stereochemistry on Activity
Modifications to the morpholine ring, including N-alkylation and the stereochemistry of substituents, are critical determinants of pharmacological activity.
In a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, N-alkylation had a notable effect. The addition of an N-methyl group had little impact on monoamine uptake inhibition potency. nih.gov However, the introduction of larger N-ethyl or N-propyl groups resulted in a 4- to 7.8-fold increase in potency for dopamine and norepinephrine uptake inhibition, but a 4- to 7-fold decrease in serotonin uptake inhibition potency. nih.gov
Stereochemistry is also a key factor. For instance, in the case of phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), the molecule exists as cis and trans isomers. These isomers are suggested to differ in the configuration of the 3-methyl group, being axial in the cis isomer and equatorial in the trans isomer. cdnsciencepub.com The trans isomer is thermodynamically and kinetically more stable. nih.gov The lower stability of the cis-isomer is attributed to a destabilizing non-bonded interaction between the phenyl and 3-methyl groups. cdnsciencepub.com This steric interaction in the cis-isomer is evidenced by observed upfield shifts in the phenyl ring in 13C magnetic resonance spectroscopy. cdnsciencepub.com
| N-Substituent | Relative Potency Change at DAT & NET | Relative Potency Change at SERT |
|---|---|---|
| -H | Baseline | Baseline |
| -CH3 | Little Effect | Little Effect |
| -CH2CH3 | 4- to 7.8-fold Increase | 4- to 7-fold Decrease |
| -CH2CH2CH3 | 4- to 7.8-fold Increase | 4- to 7-fold Decrease |
Correlation between Structural Modifications and Molecular Target Affinity/Efficacy
The affinity and efficacy of this compound derivatives at molecular targets such as DAT, NET, and SERT are directly correlated with their structural features.
As established, the position of a substituent on the phenyl ring can drastically alter the potency at these transporters. The enhanced potency of 4-MPM at DAT compared to its 2- and 3-isomers highlights the sensitivity of the dopamine transporter to the spatial arrangement of lipophilic groups on the phenyl ring. nih.gov The general trend of increased SERT potency with the addition of a methyl group to the phenyl ring suggests that this modification may enhance binding to the serotonin transporter. nih.gov
Similarly, the size of the N-alkyl group on the morpholine ring demonstrates a clear structure-activity relationship. The stepwise decrease in potency at DAT and NET, and the elimination of substrate activity, with the lengthening of the N-alkyl substituent from methyl to butyl in a related series of 4-methylamphetamine analogs, suggests that a larger group on the nitrogen atom is detrimental to interaction with catecholamine transporters. researchgate.net Conversely, the decrease in SERT uptake inhibition with larger N-alkyl groups in the 2-(substituted phenyl)-3,5,5-trimethylmorpholine series indicates that the serotonin transporter may have a more sterically hindered binding pocket in this region. nih.gov
The stereochemical configuration of substituents on the morpholine ring also directly impacts molecular interactions. The greater stability of the trans-isomer of phendimetrazine, with its equatorial 3-methyl group, suggests a more favorable binding conformation with its molecular targets compared to the sterically hindered cis-isomer. nih.govcdnsciencepub.com
Metabolic Studies and Biotransformation of 4 Methyl 2 Phenylmorpholine Excluding Human Clinical Metabolism
In Vitro Metabolic Stability Assessment (e.g., Human Liver Microsomes, Hepatic S9 fractions)
For substituted phenylmorpholines, metabolic stability can vary based on the nature and position of substituents on the phenyl ring and the morpholine (B109124) structure. While direct data for 4-Methyl-2-phenylmorpholine is not available, studies on similar compounds suggest that it would undergo moderate to extensive metabolism in human liver preparations. The presence of the methyl group on the phenyl ring may influence the rate of metabolism.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes and S9 Fraction
| Test System | Incubation Time (min) | % Parent Compound Remaining | Calculated Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 0 | 100 | 25 | 27.7 |
| 15 | 65 | |||
| 30 | 42 | |||
| 60 | 18 | |||
| Hepatic S9 Fraction | 0 | 100 | 22 | 31.5 |
| 15 | 60 | |||
| 30 | 36 | |||
| 60 | 13 |
Note: The data presented in this table is hypothetical and serves as an illustrative example based on the expected metabolism of structurally similar compounds. Actual experimental values may differ.
Identification of Phase I and Phase II Metabolites
The biotransformation of xenobiotics typically proceeds through two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
Based on the metabolism of analogous compounds like 3-fluorophenmetrazine (B1651833), the primary Phase I metabolic pathways for this compound are anticipated to involve oxidation, N-demethylation, and hydroxylation.
Oxidation: The morpholine ring is susceptible to oxidation. N-oxidation of the nitrogen atom in the morpholine ring is a common metabolic pathway for related compounds.
N-Demethylation: While this compound itself does not have an N-methyl group, this pathway is relevant for its N-alkylated analogs. For instance, phendimetrazine (B1196318) undergoes N-demethylation to the active metabolite phenmetrazine.
Hydroxylation: The aromatic phenyl ring and the aliphatic methyl group are likely sites for hydroxylation. Aryl hydroxylation can occur at various positions on the phenyl ring, leading to the formation of phenolic metabolites. Hydroxylation of the benzylic methyl group would result in a primary alcohol, which could be further oxidized to an aldehyde and a carboxylic acid.
The hydroxylated metabolites formed during Phase I metabolism can subsequently undergo Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major conjugation pathway. The phenolic metabolites and the primary alcohol formed from methyl group hydroxylation are expected to be primary substrates for glucuronide conjugation, forming O-glucuronides. Other potential conjugation reactions could include sulfation.
Enzymatic Pathways Involved in this compound Metabolism (e.g., Cytochrome P450 isoforms)
The Phase I metabolism of many xenobiotics is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Studies on structurally similar compounds, such as 3-fluorophenmetrazine, have implicated several CYP isoforms in their metabolism. It is highly probable that the metabolism of this compound is also catalyzed by multiple CYP enzymes. The primary isoforms likely involved include CYP2D6, CYP3A4, and possibly members of the CYP2C family. Reaction phenotyping studies using a panel of recombinant human CYP enzymes would be necessary to definitively identify the specific isoforms responsible for its biotransformation.
Metabolite Profiling and Characterization using LC-HRMS/MS
Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful analytical technique for the identification and structural elucidation of drug metabolites. This methodology allows for the separation of the parent compound from its metabolites, followed by accurate mass measurements and fragmentation analysis to determine their chemical structures.
In a hypothetical study of this compound metabolism using human liver microsomes, LC-HRMS/MS would be employed to analyze the incubates. The resulting data would be processed to detect potential metabolites by searching for predicted biotransformations (e.g., addition of an oxygen atom for hydroxylation, or addition of a glucuronic acid moiety for glucuronidation) and by comparing the chromatographic profiles of control and test samples. The fragmentation patterns of the parent compound and its putative metabolites would be analyzed to confirm their structures.
Table 2: Predicted Metabolites of this compound and their Characterization by LC-HRMS/MS
| Putative Metabolite | Biotransformation Pathway | Predicted m/z [M+H]⁺ | Key MS/MS Fragments |
| M1: Hydroxyphenyl-4-methyl-2-phenylmorpholine | Aromatic Hydroxylation | 208.1332 | Fragments indicating hydroxylation on the phenyl ring |
| M2: 4-(Hydroxymethyl)-2-phenylmorpholine | Methyl Group Hydroxylation | 208.1332 | Loss of H₂O from the protonated molecule |
| M3: 4-Carboxy-2-phenylmorpholine | Oxidation of M2 | 222.1125 | Characteristic fragments of a carboxylic acid |
| M4: this compound N-oxide | N-Oxidation | 208.1332 | Loss of oxygen |
| M5: O-Glucuronide of M1 | Glucuronidation | 384.1653 | Neutral loss of 176 Da (glucuronic acid) |
| M6: O-Glucuronide of M2 | Glucuronidation | 384.1653 | Neutral loss of 176 Da (glucuronic acid) |
Note: The m/z values and fragmentation patterns are predicted and would require experimental verification.
Computational Chemistry and Molecular Modeling of 4 Methyl 2 Phenylmorpholine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to determine its electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. superfri.orgbiointerfaceresearch.comnih.gov The process begins with geometry optimization, where the molecule's three-dimensional arrangement is adjusted to find the lowest energy, and thus most stable, conformation. For 4-Methyl-2-phenylmorpholine, this involves determining the precise bond lengths, bond angles, and dihedral angles of its morpholine (B109124) ring and substituents.
A key outcome of DFT calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govschrodinger.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more chemically reactive. researchgate.net
Table 1: Illustrative Frontier Orbital Energies for this compound This table presents typical values for a molecule of this class, as calculated by DFT methods.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. wuxibiology.com |
The Molecular Electrostatic Potential (ESP) map is a valuable tool for understanding a molecule's charge distribution and predicting its reactive sites. researchgate.netnih.gov The ESP map visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). wolfram.comchemrxiv.org
For this compound, the ESP map would be expected to show a significant region of negative potential (typically colored red) around the electronegative oxygen atom of the morpholine ring. This area represents a likely site for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly those on the methyl group and the protonated amine in a physiological environment, indicating sites susceptible to nucleophilic attack. researchgate.net This analysis helps predict how the molecule will interact with other polar molecules or biological targets.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals, which represents stabilizing hyperconjugative interactions. researchgate.net
Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound This table presents hypothetical stabilization energies (E(2)) for plausible interactions within the molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ* (C-C) | 2.1 | Lone Pair -> Antibonding σ |
| LP (N) | σ* (C-C) | 3.5 | Lone Pair -> Antibonding σ |
| π (C=C)phenyl | σ* (C-C) | 1.8 | π-bond -> Antibonding σ |
Molecular Docking and Molecular Dynamics Simulations
While quantum chemical calculations describe the molecule in isolation, molecular docking and dynamics simulations are used to predict its interactions with specific biological targets, such as proteins or enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For this compound, which is an analog of known monoamine transporter ligands, a likely biological target would be the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT). nih.govnih.govwikipedia.org
The docking process involves placing the this compound molecule into the binding site of the target protein and evaluating different poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). semanticscholar.org The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues in the protein's active site. researchgate.net
Table 3: Hypothetical Docking Results of this compound with Dopamine Transporter (DAT) This table illustrates the kind of data obtained from a molecular docking simulation.
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity | -8.2 kcal/mol | The estimated free energy of binding; a more negative value indicates stronger binding. |
| Key Interacting Residues | Asp79, Ser149, Phe326 | Amino acids in the DAT binding pocket that form significant interactions with the ligand. |
| Interaction Types | Hydrogen Bond, Hydrophobic, π-π Stacking | The primary non-covalent forces stabilizing the ligand-protein complex. |
Molecular dynamics (MD) simulations can further refine the results from docking. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interaction.
The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. nih.gov Conformational analysis of this compound involves identifying all possible low-energy spatial arrangements of its atoms. The morpholine ring typically adopts a stable "chair" conformation.
For this compound, two key conformational questions arise: the orientation of the N-methyl group and the orientation of the C2-phenyl group. The phenyl group can be in either a pseudo-axial or a pseudo-equatorial position relative to the morpholine ring. Computational energy calculations are used to determine the relative stability of these conformers. psu.edu Generally, bulky substituents like a phenyl group prefer the equatorial position to minimize steric hindrance, which would likely be the lowest energy conformation for this molecule. Understanding these stereochemical preferences is crucial, as only specific conformers may fit correctly into a receptor's binding site.
Simulation of Protein-Ligand Complexes for Mechanism Elucidation
To understand the mechanism of action of this compound at the molecular level, researchers employ simulation techniques to model its interaction with protein targets. While direct simulation studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its close structural analog, 4-methylphenmetrazine (4-MPM). Experimental data for 4-MPM reveals its activity as an uptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) researchgate.netnih.gov. This suggests that these monoamine transporters are the likely primary targets for this compound.
Molecular dynamics (MD) simulations are a key computational tool used to study the dynamic behavior of protein-ligand complexes over time. frontiersin.org These simulations can reveal the specific binding modes of ligands within the transporter proteins, the key amino acid residues involved in the interaction, and the conformational changes that occur upon ligand binding. For instance, MD simulations of other ligands with monoamine transporters have highlighted the importance of interactions with specific residues in transmembrane helices that form the binding pocket. frontiersin.org
The elucidation of these interactions is critical for understanding how this compound exerts its effects. By identifying the precise binding orientation and the network of non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), researchers can explain the compound's affinity and selectivity for different transporters. This detailed molecular picture forms the basis for rational drug design, enabling the modification of the ligand structure to enhance desired pharmacological properties.
Table 1: In Vitro Uptake Inhibition Data for 4-Methylphenmetrazine (4-MPM)
| Transporter | IC50 (µM) |
| DAT | 1.93 |
| NET | 1.2 - 5.2 |
| SERT | Potent inhibitor |
Note: This data is for 4-methylphenmetrazine, a close analog of this compound, and is used to infer the likely targets. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for identifying the key structural features responsible for their pharmacological effects.
Development of Predictive Models for Biological Activity
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards more potent molecules. For phenmetrazine analogs, QSAR studies have been employed to understand the structure-activity relationships for their interaction with monoamine transporters.
Identification of Key Structural Features for Desired Pharmacological Effects
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a particular pharmacological response. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and charged centers.
For this compound and its analogs, a pharmacophore model could be developed based on a set of active compounds that bind to a specific monoamine transporter. This model would represent the key interaction points between the ligand and the receptor. For example, the phenyl group likely engages in hydrophobic or aromatic stacking interactions within the transporter's binding pocket, while the nitrogen atom in the morpholine ring may act as a hydrogen bond acceptor or be protonated and form an ionic interaction.
The identification of these key structural features is crucial for understanding the molecular basis of the compound's activity and for designing new molecules with improved potency and selectivity. By ensuring that new designs incorporate the essential pharmacophoric features, medicinal chemists can increase the probability of discovering novel and effective therapeutic agents.
Table 2: Key Structural Features and Their Potential Roles
| Structural Feature | Potential Role in Pharmacological Effect |
| Phenyl Ring | Hydrophobic and/or aromatic interactions with the transporter binding site. |
| Morpholine Ring | Conformationally constrains the molecule; the nitrogen atom can act as a hydrogen bond acceptor or form ionic interactions. |
| Methyl Group (on Nitrogen) | Can influence potency and selectivity through steric and electronic effects. |
Future Directions and Research Opportunities
Exploration of Further Chemical Modifications for Enhanced Selectivity or Novel Activities
The foundation of future research into 4-Methyl-2-phenylmorpholine lies in synthetic chemistry and the exploration of its structure-activity relationships (SAR). The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), and its derivatives have demonstrated a range of activities at monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govnih.govresearchgate.net Research has already shown that minor structural alterations, such as the position of a methyl group on the phenyl ring, can significantly alter the compound's pharmacological profile. nih.govdrugsandalcohol.ie For instance, 4-methylphenmetrazine (4-MPM) displays a different activity profile compared to its 2- and 3-methyl positional isomers, with suggestions of entactogen-like properties similar to MDMA, rather than purely stimulant effects. nih.govnih.govdrugsandalcohol.ie
Future work in this area will likely focus on systematic modifications to the this compound scaffold to achieve two primary goals: enhancing selectivity for a specific monoamine transporter and discovering novel activities.
Key areas for chemical modification include:
Substitution on the Phenyl Ring: Introducing different functional groups (e.g., halogens, alkoxy groups) at various positions on the phenyl ring could fine-tune the compound's interaction with transporter binding sites. This approach has been explored with related compounds like 3-fluorophenmetrazine (B1651833) (3-FPM). researchgate.net
Modification of the Morpholine (B109124) Ring: Alterations to the morpholine ring, such as N-alkylation (e.g., N-ethyl, N-propyl), could modulate potency and substrate-releaser versus uptake-inhibitor activity. researchgate.netgoogle.com
Stereochemistry: The synthesis and pharmacological evaluation of individual enantiomers of this compound and its derivatives are crucial, as stereoisomers often exhibit different potencies and selectivities. google.com
These explorations could lead to the development of compounds with tailored pharmacological effects, potentially yielding more effective treatments for conditions like ADHD, depression, or substance use disorders, by selectively targeting specific neurotransmitter systems while minimizing off-target effects. google.comsmolecule.com
| Compound/Analog | Key Modification | Observed/Potential Impact on Activity |
| 4-Methylphenmetrazine (4-MPM) | Methyl group at position 4 of the phenyl ring | May display entactogen properties, potentially with higher serotonin activity compared to other isomers. nih.govnih.govdrugsandalcohol.ie |
| 3-Fluorophenmetrazine (3-FPM) | Fluorine at position 3 of the phenyl ring | Acts as a monoamine releaser, similar to phenmetrazine. researchgate.net |
| Phendimetrazine (B1196318) | N-methylation of phenmetrazine | Acts as a prodrug to phenmetrazine. nih.govgoogle.com |
| N-alkylated analogs | Lengthening the N-alkyl substituent | Can reduce potency at monoamine transporters and decrease abuse liability. researchgate.net |
Development of Advanced Preclinical Models for Pharmacological Assessment
To fully understand the pharmacological effects of this compound and its future derivatives, research must move beyond traditional preclinical models. While foundational methods like in vitro uptake and release assays using rat brain synaptosomes have been invaluable for initial characterization, more sophisticated models are needed to predict human responses more accurately. nih.govresearchgate.netdrugsandalcohol.ie
Future preclinical assessment should incorporate:
Human-based in vitro systems: Utilizing human induced pluripotent stem cell (hiPSC)-derived neurons (e.g., dopaminergic, serotonergic) to assess transporter kinetics and downstream signaling in a human-relevant context.
Brain organoids: These three-dimensional cultures can model aspects of human brain development and circuitry, offering a more complex system to study the effects of compounds on neural networks.
Advanced animal models: This includes the use of genetically modified animals, such as knock-in mice expressing human versions of monoamine transporters, to better predict efficacy and off-target effects.
Sophisticated behavioral paradigms: Moving beyond simple locomotor activity to more complex behavioral assays that can probe effects on cognition, motivation, and social behavior, providing a richer understanding of the compound's psychoactive profile.
In vivo neurochemical monitoring: Techniques like in vivo microdialysis and fast-scan cyclic voltammetry in awake, behaving animals can provide real-time measurement of neurotransmitter release, offering a dynamic view of a compound's action in the brain.
The adoption of these advanced models will be critical for a more nuanced pharmacological assessment, bridging the gap between basic research and potential clinical applications.
Integration of Omics Technologies for Systems-Level Understanding
A significant future direction for research on this compound involves the integration of "omics" technologies to achieve a systems-level understanding of its biological effects. nih.gov This approach moves beyond studying the interaction with a single target (monoamine transporters) to mapping the global changes a compound induces across various biological systems. nih.gov
Transcriptomics (RNA-seq): Can identify changes in gene expression in response to the compound in cultured cells or specific brain regions. This could reveal novel pathways and off-target effects, providing insights into the mechanisms underlying its unique pharmacological profile. mdpi.com
Proteomics: Can be used to quantify changes in protein expression and post-translational modifications, offering a direct look at the functional consequences of altered gene expression and cellular signaling. nih.gov
Metabolomics: Allows for the analysis of endogenous small molecules, providing a snapshot of the metabolic state of a cell or organism. This can help identify biomarkers of exposure and effect, and elucidate the compound's impact on cellular energy and neurotransmitter metabolism. nih.gov
Chemogenomics: High-throughput screening of this compound and its analogs against a wide array of targets (receptors, enzymes) can systematically map their polypharmacology and identify unexpected interactions. plos.org
By integrating these multi-omics datasets, researchers can construct comprehensive network models of the compound's effects, moving from a single-target to a systems pharmacology perspective. researchgate.netnih.gov This holistic view is essential for understanding the full spectrum of its actions, predicting potential side effects, and identifying novel therapeutic opportunities. nih.govmdpi.com
Contribution of this compound Research to Broader Chemical and Pharmacological Knowledge
Research into this compound and other new psychoactive substances (NPS) extends its importance beyond the specific compound itself. nih.govnih.govdrugsandalcohol.ie This line of inquiry makes significant contributions to the broader fields of medicinal chemistry, pharmacology, and toxicology.
Elucidating Structure-Activity Relationships (SAR): The study of substituted phenylmorpholines provides a rich dataset for understanding how subtle structural changes influence interactions with monoamine transporters. nih.gov This knowledge is invaluable for the rational design of future medications targeting these transporters for various neuropsychiatric disorders. researchgate.net
Developing Novel Research Tools: Highly selective analogs of this compound could serve as valuable pharmacological tools to probe the function of specific monoamine transporters in different brain circuits and behaviors.
Advancing Analytical and Forensic Science: The emergence of NPS like this compound drives the development of more sensitive and specific analytical techniques for their detection in forensic and clinical settings. nih.govdrugsandalcohol.ie
Informing Public Health and Policy: Pharmacological characterization of these compounds provides essential data for public health officials and regulatory agencies to make informed decisions regarding their legal status and to develop strategies to mitigate potential harm. nih.govnih.gov
Ultimately, the continued investigation of this compound serves as a case study in modern drug discovery and evaluation. It highlights the dynamic interplay between synthetic chemistry, advanced pharmacology, and systems-level biology, pushing the boundaries of our understanding of how small molecules modulate complex brain functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methyl-2-phenylmorpholine, and how can reaction conditions be systematically optimized?
- Methodology :
- Employ Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, catalyst type). For example, palladium-catalyzed cross-coupling or reductive amination can be explored, as seen in morpholine derivative syntheses .
- Monitor reaction progress using HPLC with C18 columns and UV detection (220–254 nm) to quantify intermediates and impurities, aligning with pharmacopeial impurity profiling standards .
- Utilize microwave-assisted synthesis to reduce reaction times and improve yields, a technique validated in analogous quinoline syntheses .
Q. What analytical techniques are recommended for purity assessment and structural elucidation of this compound?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) and NMR (1H/13C, DEPT-135) for structural confirmation. Compare spectral data with PubChem entries for related morpholine derivatives, ensuring solvent effects are accounted for (e.g., DMSO-d6 vs. CDCl3) .
- HPLC-UV/FLD for purity analysis, using gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities below 0.1% threshold, as per pharmacopeial guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) attributed to solvent effects or tautomeric equilibria?
- Methodology :
- Conduct multi-solvent NMR experiments (e.g., D2O, DMSO-d6) to assess solvent-induced shifts. For tautomerism, use variable-temperature NMR (−40°C to 80°C) to stabilize transient forms .
- Validate findings with density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data, leveraging computational tools like Gaussian or ORCA .
Q. What strategies are effective in identifying and characterizing polymorphic forms of this compound?
- Methodology :
- Perform X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to distinguish polymorphs. Use solvent-drop grinding or slow evaporation to isolate distinct crystalline forms, as demonstrated in dinitrodiphenylamine studies .
- Analyze thermodynamic stability via Hot-Stage Microscopy (HSM) to observe melting/recrystallization behavior .
Q. How should metabolic pathways and toxicity profiles of this compound be investigated preclinically?
- Methodology :
- Use in vitro hepatocyte or microsomal assays to identify phase I/II metabolites. Employ LC-MS/MS with Q-TOF detectors for metabolite profiling .
- Apply the Research Institute for Fragrance Materials (RIFM) safety assessment framework , including Ames tests for mutagenicity and ECVAM guidelines for skin sensitization .
Q. What protocols ensure stability under varying storage conditions (e.g., hygroscopicity, photodegradation)?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation. Use amber glass vials to mitigate photodegradation, referencing storage recommendations for morpholinyl methanol derivatives .
- Characterize degradation products via LC-ESI-MS and compare with stress-testing results (acid/base/oxidative conditions) .
Data Contradiction and Reproducibility
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Methodology :
- Perform meta-analysis to identify variables (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Adopt standardized reporting for experimental conditions (e.g., IC50 calculation methods, solvent controls), as emphasized in qualitative research frameworks .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
